molecular formula C9H7F3INO2 B8699241 Methyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate

Methyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate

Cat. No.: B8699241
M. Wt: 345.06 g/mol
InChI Key: BOSKHTCCAPPLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C9H7F3INO2 and its molecular weight is 345.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7F3INO2

Molecular Weight

345.06 g/mol

IUPAC Name

methyl 2-amino-3-iodo-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H7F3INO2/c1-16-8(15)5-2-4(9(10,11)12)3-6(13)7(5)14/h2-3H,14H2,1H3

InChI Key

BOSKHTCCAPPLCN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)C(F)(F)F)I)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 2-amino-5-(trifluoromethyl)benzoate (0.59 g, 2.7 mmoles) in trifluoroacetic acid (5 ml) was treated with N-iodosuccinimide (0.68 g, 3.0 mmoles) and stirred at ambient temperature for 18 h. The mixture was evaporated to dryness and the residue treated with water (25 ml) and basified with potassium carbonate then extracted with dichloromethane (25 ml). The organic phase was then washed with 10% sodium metabisulphite solution (25 ml), separated and dried over sodium sulphate, filtered and evaporated to dryness. The residue was chromatographed on silica gel eluting with an ethyl acetate/isohexane gradient. This gave the title compound 2 as a white solid (0.633 g, 68%).
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
68%

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